molecular formula C4H7NO4 B14117568 Azanium;4-hydroxy-4-oxobut-2-enoate

Azanium;4-hydroxy-4-oxobut-2-enoate

Cat. No.: B14117568
M. Wt: 133.10 g/mol
InChI Key: NLVWBYNKMPGKRG-UHFFFAOYSA-N
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Description

Azanium;4-hydroxy-4-oxobut-2-enoate is a chemical compound with the molecular formula C4H5NO4 It is characterized by the presence of a hydroxy group and a keto group on a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanium;4-hydroxy-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-4-oxobut-2-enoic acid with ammonia or an amine under controlled conditions. The reaction typically takes place in an aqueous medium and may require the presence of a catalyst to facilitate the formation of the azanium ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azanium;4-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of diols.

    Substitution: The hydroxy and keto groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Azanium;4-hydroxy-4-oxobut-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Azanium;4-hydroxy-4-oxobut-2-enoate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-oxobut-2-enoic acid: This compound shares a similar backbone but lacks the azanium ion.

    4-Hydroxy-4-oxobut-2-enamide: Similar structure with an amide group instead of the azanium ion.

    4-Hydroxy-4-oxobut-2-enyl esters: Esters derived from the parent acid, differing in the ester group attached.

Uniqueness

Azanium;4-hydroxy-4-oxobut-2-enoate is unique due to the presence of the azanium ion, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

azanium;4-hydroxy-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVWBYNKMPGKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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